molecular formula C22H14O7 B10892815 4-{4-[(2-Furylcarbonyl)oxy]phenoxy}phenyl 2-furoate

4-{4-[(2-Furylcarbonyl)oxy]phenoxy}phenyl 2-furoate

Cat. No.: B10892815
M. Wt: 390.3 g/mol
InChI Key: SSLSXBXNMOJKQQ-UHFFFAOYSA-N
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Description

4-{4-[(2-Furylcarbonyl)oxy]phenoxy}phenyl 2-furoate is an organic compound characterized by its complex structure, which includes furan rings and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Furylcarbonyl)oxy]phenoxy}phenyl 2-furoate typically involves esterification reactions. One common method is the reaction of 4-hydroxyphenyl 2-furoate with 4-(2-furylcarbonyl)oxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Furylcarbonyl)oxy]phenoxy}phenyl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂).

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and diols.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-{4-[(2-Furylcarbonyl)oxy]phenoxy}phenyl 2-furoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions between furan-containing molecules and biological macromolecules. It may also serve as a probe for investigating enzyme activities that involve ester hydrolysis.

Medicine

Potential medicinal applications include the development of new drugs that target specific enzymes or receptors. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug design.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers with unique mechanical and thermal properties.

Mechanism of Action

The mechanism by which 4-{4-[(2-Furylcarbonyl)oxy]phenoxy}phenyl 2-furoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of esterases, enzymes that hydrolyze ester bonds. The furan rings and phenyl groups can interact with the active site of the enzyme, blocking its activity and leading to the accumulation of ester substrates.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[4-(2-Furoyloxy)phenyl]cyclopentyl}phenyl 2-furoate
  • 4-[(Benzyloxy)carbonyl]phenyl 2-furoate

Uniqueness

Compared to similar compounds, 4-{4-[(2-Furylcarbonyl)oxy]phenoxy}phenyl 2-furoate stands out due to its dual furan and phenyl ester functionalities. This unique combination allows for a broader range of chemical reactions and potential applications. Additionally, the presence of multiple reactive sites makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C22H14O7

Molecular Weight

390.3 g/mol

IUPAC Name

[4-[4-(furan-2-carbonyloxy)phenoxy]phenyl] furan-2-carboxylate

InChI

InChI=1S/C22H14O7/c23-21(19-3-1-13-25-19)28-17-9-5-15(6-10-17)27-16-7-11-18(12-8-16)29-22(24)20-4-2-14-26-20/h1-14H

InChI Key

SSLSXBXNMOJKQQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC(=O)C4=CC=CO4

Origin of Product

United States

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